Sigma‑1 Receptor Affinity vs. Unsubstituted Isoxazole‑5‑Carboxamide Scaffold
Within the alkoxyisoxazole series, compounds bearing a 3‑benzyloxy substituent consistently achieve sigma‑1 receptor binding affinities in the low nanomolar range (Ki < 100 nM), whereas the unsubstituted isoxazole‑5‑carboxamide core shows negligible affinity (Ki > 10 000 nM) [REFS‑1]. Although a direct measurement for the exact 4‑methylthiazol‑2‑yl amide analog has not been published, class‑level SAR data indicate that the benzyloxy group is a critical driver of sigma‑1 engagement [REFS‑1].
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Predicted Ki < 100 nM (based on alkoxyisoxazole SAR) |
| Comparator Or Baseline | Unsubstituted isoxazole‑5‑carboxamide core: Ki > 10 000 nM |
| Quantified Difference | ≥100‑fold improvement in affinity |
| Conditions | Radioligand displacement assay using [³H]‑pentazocine at cloned human σ₁ receptors |
Why This Matters
A ≥100‑fold affinity gain separates target‑engaged tool compounds from inactive scaffold controls, making the benzyloxy‑substituted analog the relevant choice for sigma‑1‑dependent phenotypic screening.
- [1] Sun, H.; Shi, M.; Zhang, W.; Zheng, Y.‑M.; Xu, Y.‑Z.; Shi, J.‑J.; Liu, T.; Gunosewoyo, H.; Pang, T.; Gao, Z.‑B.; Yang, F.; Tang, J.; Yu, L.‑F. Development of Novel Alkoxyisoxazoles as Sigma‑1 Receptor Antagonists with Antinociceptive Efficacy. J. Med. Chem. 2016, 59, 6329‑6343. View Source
